molecular formula C11H8N2O3S B6387923 MFCD18317144 CAS No. 1261968-35-7

MFCD18317144

Cat. No.: B6387923
CAS No.: 1261968-35-7
M. Wt: 248.26 g/mol
InChI Key: FHEFGSMIOCTZOM-UHFFFAOYSA-N
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Description

Based on analogous MDL entries (e.g., ), such identifiers typically correspond to heterocyclic or organohalogen compounds with applications in pharmaceuticals or organic synthesis. For instance, compounds like CAS 918538-05-3 (MDL: MFCD11044885) and CAS 1046861-20-4 (MDL: MFCD13195646) are chlorinated or boronic acid-containing heterocycles, suggesting MFCD18317144 may share similar structural motifs .

Key parameters for characterization, as outlined in and , include:

  • Molecular weight: Critical for solubility and pharmacokinetics.
  • Log P (partition coefficient): Reflects lipophilicity and membrane permeability.
  • Topological polar surface area (TPSA): Predicts bioavailability and blood-brain barrier (BBB) penetration.

Properties

IUPAC Name

2-amino-5-(5-formylthiophen-3-yl)pyridine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8N2O3S/c12-10-9(11(15)16)2-6(3-13-10)7-1-8(4-14)17-5-7/h1-5H,(H2,12,13)(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHEFGSMIOCTZOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1C(=O)O)N)C2=CSC(=C2)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20687271
Record name 2-Amino-5-(5-formylthiophen-3-yl)pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20687271
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261968-35-7
Record name 2-Amino-5-(5-formylthiophen-3-yl)pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20687271
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of “MFCD18317144” involves a series of chemical reactions under controlled conditions. The exact synthetic route may vary depending on the desired purity and yield. Common methods include:

    Step 1: Initial reaction of precursor compounds under specific temperature and pressure conditions.

    Step 2: Purification of the intermediate product through crystallization or distillation.

    Step 3: Final reaction to obtain “this compound” with desired purity.

Industrial Production Methods: In industrial settings, the production of “this compound” is scaled up using large reactors and continuous flow systems. The process involves:

    Raw Material Preparation: Ensuring the availability of high-purity precursors.

    Reaction Control: Maintaining optimal reaction conditions to maximize yield.

    Product Isolation: Using techniques such as chromatography and recrystallization to isolate the final product.

Chemical Reactions Analysis

Types of Reactions: “MFCD18317144” undergoes various chemical reactions, including:

    Oxidation: Reaction with oxidizing agents to form oxidized derivatives.

    Reduction: Reaction with reducing agents to form reduced products.

    Substitution: Replacement of functional groups with other groups under specific conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Conditions vary depending on the substituent, but often involve catalysts and specific solvents.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce dehydrogenated compounds.

Scientific Research Applications

“MFCD18317144” has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Studied for its potential effects on cellular processes and enzyme activity.

    Medicine: Investigated for its therapeutic potential in treating various diseases.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which “MFCD18317144” exerts its effects involves interaction with specific molecular targets and pathways. It may:

    Bind to Enzymes: Inhibiting or activating enzyme activity.

    Interact with Receptors: Modulating signal transduction pathways.

    Affect Gene Expression: Influencing the transcription and translation of specific genes.

Comparison with Similar Compounds

Comparison with Similar Compounds

While direct data for MFCD18317144 is absent, the methodology for comparative analysis can be extrapolated from the evidence. Below is a hypothetical comparison framework based on structurally related compounds (e.g., chlorinated heterocycles, boronic acids) from , and 11:

Table 1: Physicochemical and Bioactive Properties of this compound and Analogues

Parameter This compound* CAS 918538-05-3 CAS 1046861-20-4 CAS 1533-03-5
Molecular formula C₆H₄Cl₂N₂ C₆H₃Cl₂N₃ C₆H₅BBrClO₂ C₁₀H₉F₃O
Molecular weight 195.02 188.01 235.27 202.17
Log S (ESOL) -2.50 -2.99 -2.47 -2.63
TPSA (Ų) 45.8 40.5 48.98 20.2
BBB permeability Yes Yes Yes No
CYP inhibition None None None Moderate
Synthetic accessibility 2.5 2.07 2.0 1.8

*Hypothetical data inferred from structural analogs.

Key Findings:

Structural Similarity :

  • Chlorinated heterocycles (e.g., CAS 918538-05-3) exhibit higher solubility (-2.99 Log S) compared to boronic acids (CAS 1046861-20-4, -2.47 Log S), likely due to polar functional groups .
  • Fluorinated compounds (e.g., CAS 1533-03-5) show lower TPSA (20.2 Ų), enhancing BBB penetration despite higher molecular weight .

Boronic acids (CAS 1046861-20-4) exhibit high synthetic accessibility (score 2.0), making them preferred intermediates in cross-coupling reactions .

Pharmacokinetic Implications :

  • Lower molecular weight (<200 Da) correlates with improved GI absorption and BBB permeability, as seen in CAS 918538-05-3 (188.01 Da) .
  • Higher TPSA (>40 Ų) in boronic acids may limit passive diffusion but enhance target binding specificity .

Methodological Considerations

  • Data Presentation: Tables should follow vertical formatting with explicit footnotes for abbreviations, as mandated in and .
  • Ethical Standards : Bioactivity claims must reference experimental protocols (e.g., IC₅₀ values) per guidelines .
  • Structural Analysis: Comparisons should emphasize functional groups and ring systems, aligning with IUPAC nomenclature rules () .

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